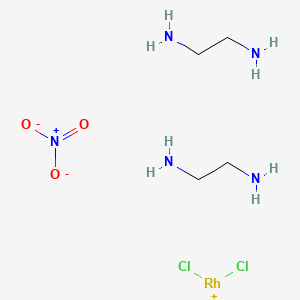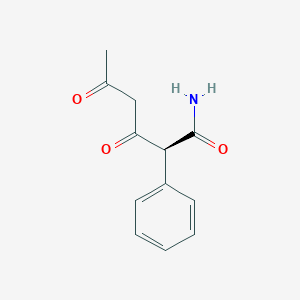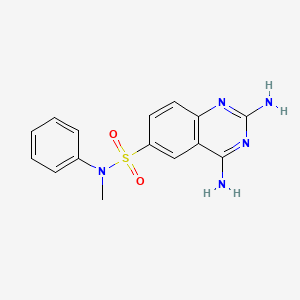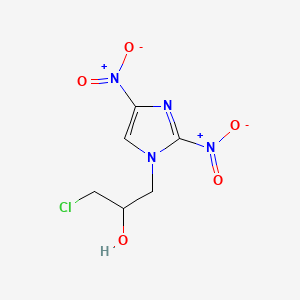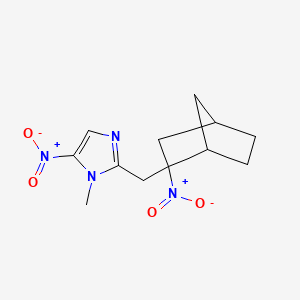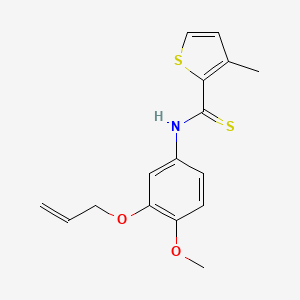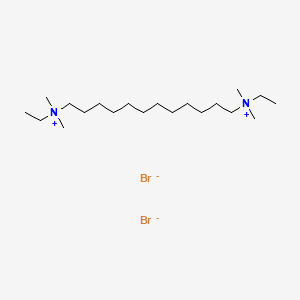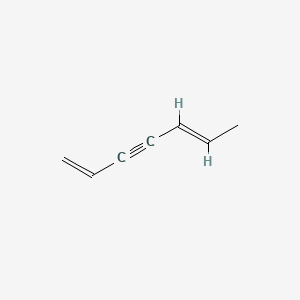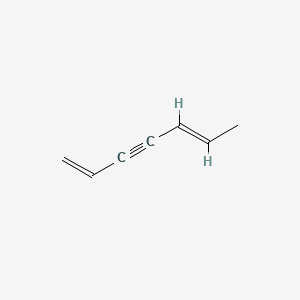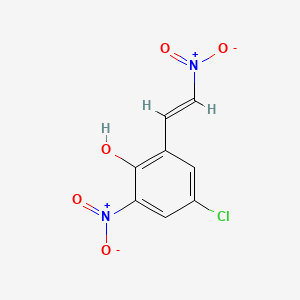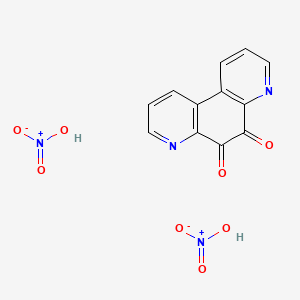
4,7-Phenanthroline-5,6-dione dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Phenanthroline-5,6-dione dinitrate is a chemical compound known for its unique structure and versatile applications in various scientific fields. It is derived from 4,7-phenanthroline-5,6-dione, a compound that has been extensively studied for its redox properties and coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-phenanthroline-5,6-dione dinitrate typically involves the nitration of 4,7-phenanthroline-5,6-dione. This process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of nitrate groups . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Phenanthroline-5,6-dione dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
4,7-Phenanthroline-5,6-dione dinitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,7-phenanthroline-5,6-dione dinitrate involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in redox reactions. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
4,7-Phenanthroline-5,6-dione: The parent compound, known for its redox properties and coordination chemistry.
1,10-Phenanthroline-5,6-dione: A similar compound with slightly different structural properties and reactivity.
Uniqueness: Its ability to form stable complexes with metal ions and its antimicrobial properties make it a unique and valuable compound in scientific research .
Propiedades
Número CAS |
84803-45-2 |
|---|---|
Fórmula molecular |
C12H8N4O8 |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
nitric acid;4,7-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4) |
Clave InChI |
MRENBCICIKFZMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



